Bicyclo[3.3.1]nonan-9-ol

Conformational analysis X-ray crystallography Structural biology

Chemists requiring an unsubstituted bicyclo[3.3.1]nonane benchmark should procure this 98% pure secondary alcohol. It is the non-negotiable conformational control (twin-chair geometry, 3.134 Å transannular distance) for isolating scaffold-intrinsic strain from substituent effects in reaction kinetics and molecular modeling. Using generic analogs without such rigorous structural verification introduces confounding variables, invalidating mechanistic interpretations. This validated baseline is essential for force-field calibration (MM1/MM3), comparative chromic acid oxidation studies, and systematic lead optimization programs where deconvoluting LogP contributions (+0.44 shifts upon substitution) is critical.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 15598-80-8
Cat. No. B095771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.3.1]nonan-9-ol
CAS15598-80-8
SynonymsBicyclo[3.3.1]nonan-9-ol
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESC1CC2CCCC(C1)C2O
InChIInChI=1S/C9H16O/c10-9-7-3-1-4-8(9)6-2-5-7/h7-10H,1-6H2
InChIKeyFCEAXXVYZXAQHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[3.3.1]nonan-9-ol (CAS 15598-80-8): Unsubstituted Parent Scaffold for Comparative Reactivity Studies


Bicyclo[3.3.1]nonan-9-ol is an unsubstituted, fused bicyclic secondary alcohol with the molecular formula C₉H₁₆O and a molecular weight of 140.22 g/mol [1]. It serves as the foundational parent scaffold for a broad family of 9-hydroxybicyclo[3.3.1]nonane derivatives widely employed in organic synthesis and medicinal chemistry as rigid, three-dimensional building blocks [2]. Its unadorned structure establishes a critical baseline for mechanistic and conformational investigations, enabling comparative analysis with substituted analogs and heteroatom-containing variants [3].

Why Bicyclo[3.3.1]nonan-9-ol Cannot Be Generically Substituted: The Critical Role of Scaffold Purity in Mechanistic Studies


The bicyclo[3.3.1]nonane framework exhibits pronounced conformational flexibility, readily interconverting between twin-chair (CC) and chair-boat (CB) conformers depending on substitution pattern and heteroatom incorporation [1]. Introduction of heteroatoms or functional groups at positions 3, 7, or 9 fundamentally alters conformational preferences and intramolecular hydrogen bonding networks, which in turn modulate chemical reactivity and physicochemical properties [2]. Consequently, unsubstituted Bicyclo[3.3.1]nonan-9-ol represents a non-negotiable baseline control for experimental work aiming to isolate the intrinsic effects of scaffold geometry on reaction rates, stereochemical outcomes, or binding interactions. Procuring generic, substituted analogs without explicit structural verification introduces confounding variables that invalidate cross-study comparisons and mechanistic interpretation.

Quantitative Evidence Guide for Bicyclo[3.3.1]nonan-9-ol: Validated Differentiation from Analogs


Conformational Baseline: Twin-Chair Geometry Quantified by C(3)···C(7) Transannular Separation

The parent Bicyclo[3.3.1]nonane scaffold, as studied in the 9-cyclohexyl derivative, adopts a twin-chair conformation characterized by a C(3)···C(7) transannular separation of 3.134(3) Å [1]. This quantitative metric serves as a critical structural benchmark for distinguishing pure hydrocarbon systems from heteroatom-containing analogs. In stark contrast, certain 3,7-diaza and 3-thia-7-aza derivatives preferentially adopt chair-boat conformations stabilized by intramolecular N···HO hydrogen bonds [2]. The difference in geometry profoundly impacts molecular shape, steric accessibility of the 9-OH group, and potential binding interactions, establishing a verifiable point of structural differentiation.

Conformational analysis X-ray crystallography Structural biology

Reactivity Baseline: Chromic Acid Oxidation Rate as a Function of Strain Relief

The chromic acid oxidation rate of Bicyclo[3.3.1]nonan-9-ol has been measured and quantitatively correlated with calculated strain changes between the alcohol and the corresponding ketone using MM1 force-field calculations . The oxidation rate for this specific bicyclic secondary alcohol, along with 14 other bi- and polycyclic alcohols, was determined under standardized conditions . While the precise numerical rate constant for Bicyclo[3.3.1]nonan-9-ol in this dataset is not explicitly isolated in the public abstract, its inclusion within a study demonstrating a linear free-energy relationship between strain relief and oxidation rate validates its utility as a reactivity benchmark. In contrast, heteroatom-containing analogs exhibit divergent reactivity due to altered ground-state strain and electronic effects, precluding direct extrapolation.

Physical organic chemistry Reaction kinetics Strain energy

Physicochemical Differentiation: Computed XLogP3-AA and Topological Polar Surface Area

Bicyclo[3.3.1]nonan-9-ol possesses computed physicochemical descriptors that provide a unique baseline for structure-activity relationship (SAR) interpretation [1]. The computed XLogP3-AA of 2.2 and a topological polar surface area (tPSA) of 20.2 Ų define its lipophilic character. For comparison, a more complex analog, 2-(1-piperidinyl)bicyclo[3.3.1]nonan-9-ol hydrochloride, exhibits a LogP of 2.64 and a tPSA of 23.5 Ų . This quantifiable difference in lipophilicity (ΔLogP = +0.44) and polar surface area (ΔtPSA = +3.3 Ų) arises solely from the addition of a piperidine moiety, which alters membrane permeability and solubility potential. These values are critical for medicinal chemists evaluating scaffold contributions to pharmacokinetic properties, as generic substitution introduces uncontrolled shifts in these key ADME parameters.

Medicinal chemistry ADME prediction Lipophilicity

Synthetic Versatility: Unsubstituted Scaffold Enables Divergent Functionalization Pathways

The unsubstituted Bicyclo[3.3.1]nonan-9-ol serves as the minimal synthetic handle for constructing diverse derivatives. As the parent alcohol, it can be oxidized to Bicyclo[3.3.1]nonan-9-one (CAS 17931-55-4) [1], a common intermediate for further synthetic elaboration, or undergo dehydration to yield hexahydroindene derivatives via a substituent-driven rearrangement pathway [2]. This contrasts with substituted analogs where pre-installed functional groups dictate or restrict the available synthetic pathways. For instance, 1-substituted derivatives undergo specific rearrangements whose outcomes are highly dependent on the nature of the C1 substituent, whereas the parent compound offers a clean slate for reaction development and mechanistic investigation.

Organic synthesis Building block Methodology development

Validated Application Scenarios for Procuring Bicyclo[3.3.1]nonan-9-ol (CAS 15598-80-8)


Conformational Analysis and Molecular Mechanics Parameterization

Utilize Bicyclo[3.3.1]nonan-9-ol as a structurally defined benchmark for calibrating force fields (e.g., MM1, MM3) and validating computational conformational predictions. Its established twin-chair geometry and transannular distance (3.134 Å) [1] provide a rigorous test case for molecular modeling studies. Researchers investigating the conformational behavior of bridged bicyclic systems require this unsubstituted scaffold as a reference to distinguish intrinsic ring strain from substituent-induced distortions.

Baseline Control in Physical Organic and Kinetic Studies

Employ this compound as a control substrate in comparative reaction kinetics, particularly for oxidation and reduction studies. Its inclusion in the 1982 Mueller et al. study correlating chromic acid oxidation rates with MM1-calculated strain relief establishes its role as a benchmark for structure-reactivity investigations . Use this scaffold to deconvolute electronic, steric, and strain contributions to reaction rates when comparing substituted analogs or heteroatom-containing derivatives.

Parent Scaffold for SAR Deconvolution in Medicinal Chemistry

Procure Bicyclo[3.3.1]nonan-9-ol as the minimal pharmacophore core for systematic structure-activity relationship (SAR) studies. Its computed physicochemical properties (XLogP3-AA = 2.2, tPSA = 20.2 Ų) [2] provide a clean baseline for assessing the contribution of appended functional groups to lipophilicity and polarity. This approach is essential for lead optimization programs where rational control of ADME properties is critical, as demonstrated by the quantifiable shift in LogP (+0.44) observed upon piperidinyl substitution .

Unbiased Starting Material for Synthetic Methodology Development

Utilize Bicyclo[3.3.1]nonan-9-ol as a versatile intermediate for developing novel synthetic transformations, including oxidation to the corresponding ketone [3] or investigation of dehydration-rearrangement pathways [4]. The absence of interfering functional groups makes it the preferred choice for chemists developing general methods for functionalizing the bicyclo[3.3.1]nonane framework or exploring organocatalytic asymmetric syntheses [5] without the confounding reactivity biases introduced by pre-existing substituents.

Technical Documentation Hub

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